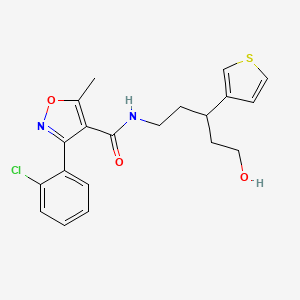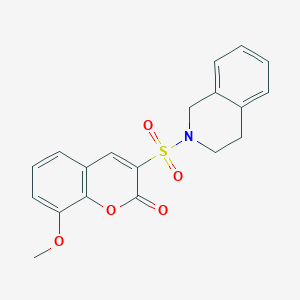![molecular formula C19H25N3OS2 B2480498 1-(azepan-1-yl)-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one CAS No. 690644-66-7](/img/structure/B2480498.png)
1-(azepan-1-yl)-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(azepan-1-yl)-2-({5-methyl-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one is a complex organic compound that features a unique combination of azepane, thia, and diazatricyclo structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the azepane ring, followed by the introduction of the thia and diazatricyclo moieties. Common reagents used in these steps include alkyl halides, thiols, and diazocompounds. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(azepan-1-yl)-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thia moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the azepane ring or the diazatricyclo structure.
Substitution: Functional groups on the azepane or diazatricyclo rings can be substituted with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and substitution reagents like alkyl halides or acyl chlorides. Reaction conditions may involve varying temperatures, pressures, and the use of inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce modified azepane or diazatricyclo derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 1-(azepan-1-yl)-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions may allow for the design of prodrugs or active pharmaceutical ingredients with improved efficacy and safety profiles.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used in the production of specialty chemicals or as a catalyst in certain reactions.
Wirkmechanismus
The mechanism of action of 1-(azepan-1-yl)-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-(azepan-1-yl)-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one include:
- 1-(azepan-1-yl)-2-(thiazol-2-ylthio)ethan-1-one
- 1-(azepan-1-yl)-2-(benzothiazol-2-ylthio)ethan-1-one
- 1-(azepan-1-yl)-2-(pyridin-2-ylthio)ethan-1-one
Uniqueness
The uniqueness of this compound lies in its combination of azepane, thia, and diazatricyclo structures. This unique arrangement of functional groups provides distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS2/c1-13-20-18(24-12-16(23)22-10-6-2-3-7-11-22)17-14-8-4-5-9-15(14)25-19(17)21-13/h2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPUIMXMMXRDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea](/img/structure/B2480417.png)
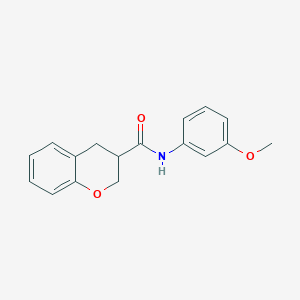

![3-methyl-2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2480422.png)

![2-[(6-Methylpyridin-3-yl)oxy]acetohydrazide](/img/structure/B2480424.png)
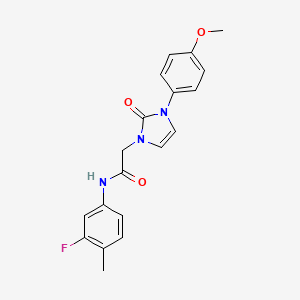
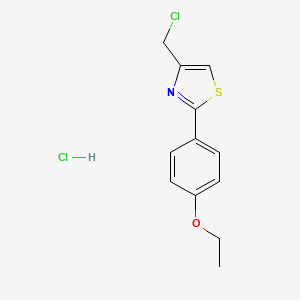
![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2480432.png)
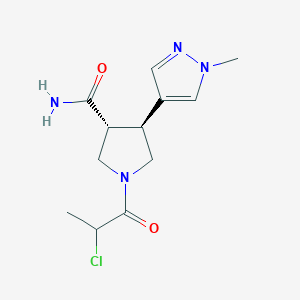
![N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B2480434.png)
